2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of quinoline derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C24H24N2O4S, and its molecular weight is approximately 440.52 g/mol.
This compound can be sourced from various chemical suppliers, including EvitaChem and BenchChem, which provide detailed specifications and availability for research purposes.
The compound is classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to the quinoline structure. Its structural complexity and functional groups suggest potential applications in pharmacology, particularly in the development of therapeutic agents.
The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The general approach may include:
Technical details regarding specific reagents, conditions (e.g., temperature, solvent), and yields would require access to laboratory protocols or published literature.
The molecular structure of 2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can be depicted using various chemical notation systems:
InChI=1S/C24H24N2O4S/c1-17-10-8-15(9-11-17)18(25)20-19(27)12-14(26)13(22(20)28)23(21(18)29)30/h8-12H,1-7H3,(H,25,26)(H,29,30)
CC(C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)CC
This structure indicates a complex arrangement of rings and functional groups that contribute to its chemical properties.
The compound has a molecular weight of approximately 440.52 g/mol and features multiple functional groups that influence its reactivity and interactions with biological targets.
The compound is expected to undergo various chemical reactions typical for quinoline derivatives:
Technical details regarding reaction conditions and mechanisms would require experimental data or literature references.
The mechanism of action for 2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is not fully elucidated but may involve:
Data on specific biological assays would be necessary to confirm these actions.
The physical properties include:
Chemical properties such as stability under different pH conditions, reactivity with oxidizing agents or bases should be evaluated through laboratory studies.
This compound holds potential applications in:
Further research is needed to explore its full potential in therapeutic contexts and its mechanism of action against specific targets.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: